tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate
Description
tert-Butyl 2-amino-2-(3,5-dimethylphenyl)acetate is a synthetic organic compound featuring a phenylacetate backbone substituted with amino and tert-butyl ester groups at the α-carbon and a 3,5-dimethylphenyl group at the β-carbon. This structure combines steric bulk (tert-butyl), electron-donating methyl substituents (on the aryl ring), and a nucleophilic amino group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-6-10(2)8-11(7-9)12(15)13(16)17-14(3,4)5/h6-8,12H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWCRHUCDSKERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3,5-dimethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Influence of Substituent Position and Electronic Properties
4'-(3,5-Dimethylphenyl)-2,2':6',2''-terpyridine (): In crystal packing studies, the 3,5-dimethylphenyl group facilitates π-stacking and hydrogen bonding (N···H–C interactions). The methyl groups stabilize hydrophobic interactions, a property that may extend to the tert-butyl group in the target compound, enhancing crystallinity or solubility in nonpolar solvents.
Methyl 2-(3,5-dimethylphenyl)acetate ():
The methyl ester analog lacks the steric protection of the tert-butyl group, making it more susceptible to enzymatic hydrolysis. This highlights the role of the tert-butyl group in prolonging the metabolic half-life of the target compound.
Pharmaceutical and Agrochemical Relevance
tert-Butyl 2-[2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoylamino]-2-phenyl-acetate (): The 3,5-difluorophenyl group in this compound enhances electron-withdrawing effects, improving binding to enzymatic targets. In contrast, the 3,5-dimethylphenyl group in the target compound offers electron-donating effects, which may favor interactions with hydrophobic protein pockets.
Biological Activity
Tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an amino acid structure, with the unique positioning of the dimethyl groups on the phenyl ring. This structural arrangement is critical as it influences both chemical reactivity and biological activity. The amino group can form hydrogen bonds with active sites on proteins, enhancing binding affinity and specificity for various molecular targets.
The biological activity of tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate is primarily attributed to its interaction with specific receptors and enzymes. The compound acts as a ligand that can modulate enzyme activity or activate signaling pathways. For instance, it may inhibit certain enzymes or alter receptor functions, leading to diverse biological effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB 231). The mechanism involves inducing oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis in cancer cells .
| Cell Line | EC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 7.5 ± 2.4 | Induction of apoptosis via mitochondrial damage |
| MDA-MB 231 | 3.1 ± 0.9 | Oxidative stress leading to cell death |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In vitro studies have indicated that derivatives of similar structures exhibit selective activity against pathogens like Chlamydia, outperforming traditional antibiotics in specific assays . This property could be leveraged for developing new antimicrobial agents.
Case Studies
- Anticancer Mechanism : A study investigating the effects of tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate on breast cancer cells demonstrated that treatment led to a significant increase in reactive oxygen species (ROS) levels. This increase was correlated with the induction of apoptosis, suggesting that compounds with similar structures could be further explored for their anticancer properties .
- Antimicrobial Efficacy : Another study focused on the synthesis of compounds based on the structure of tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate showed promising results against Chlamydia. The new derivatives were found to be effective at lower concentrations compared to existing treatments like spectinomycin .
Research Findings and Future Directions
The diverse biological activities associated with tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate warrant further investigation. Future research should focus on:
- In vivo Studies : To confirm the efficacy and safety profile observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against target diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
